molecular formula C8H12Br2O4 B11959298 Diethyl 2-bromo-2-(bromomethyl)malonate CAS No. 53084-38-1

Diethyl 2-bromo-2-(bromomethyl)malonate

Cat. No.: B11959298
CAS No.: 53084-38-1
M. Wt: 331.99 g/mol
InChI Key: LLEGNNJNUJZXCH-UHFFFAOYSA-N
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Description

Diethyl 2-bromo-2-(bromomethyl)malonate is an organic compound with the molecular formula C8H12Br2O4. It is a brominated derivative of diethyl malonate and is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of bromine atoms, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-bromo-2-(bromomethyl)malonate can be synthesized through the bromination of diethyl malonate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromo-2-(bromomethyl)malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form diethyl 2-methylmalonate.

    Oxidation Reactions: Oxidation can lead to the formation of diethyl 2-bromo-2-(hydroxymethyl)malonate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions include substituted malonates, reduced malonates, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-bromo-2-(bromomethyl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-bromo-2-(bromomethyl)malonate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A non-brominated analog used in similar synthetic applications.

    Diethyl 2-bromo-2-methylmalonate: A related compound with a methyl group instead of a bromomethyl group.

    Diethyl dibromomalonate: Another brominated derivative with two bromine atoms on the same carbon.

Uniqueness

Diethyl 2-bromo-2-(bromomethyl)malonate is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions distinguishes it from other similar compounds.

Properties

CAS No.

53084-38-1

Molecular Formula

C8H12Br2O4

Molecular Weight

331.99 g/mol

IUPAC Name

diethyl 2-bromo-2-(bromomethyl)propanedioate

InChI

InChI=1S/C8H12Br2O4/c1-3-13-6(11)8(10,5-9)7(12)14-4-2/h3-5H2,1-2H3

InChI Key

LLEGNNJNUJZXCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CBr)(C(=O)OCC)Br

Origin of Product

United States

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